molecular formula C18H28N2O4S B11357633 N-(1-methoxypropan-2-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(1-methoxypropan-2-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11357633
M. Wt: 368.5 g/mol
InChI Key: RCLNDDRXBNRYAB-UHFFFAOYSA-N
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Description

“N-(1-methoxypropan-2-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-methoxypropan-2-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide” typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a carboxylic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxypropan-2-yl group.

    Reduction: Reduction reactions might target the sulfonyl group or the carboxamide group.

    Substitution: The aromatic ring and the piperidine ring can undergo various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, piperidine derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicine, compounds like this one might be explored for their therapeutic potential in treating conditions such as pain, inflammation, or neurological disorders.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, or as additives in various formulations.

Mechanism of Action

The mechanism of action of “N-(1-methoxypropan-2-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide” would depend on its specific biological target. Generally, piperidine derivatives might interact with receptors, enzymes, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methoxypropan-2-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide
  • N-(1-methoxypropan-2-yl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

Uniqueness

The uniqueness of “N-(1-methoxypropan-2-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide” might lie in its specific substitution pattern, which could confer distinct biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H28N2O4S

Molecular Weight

368.5 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H28N2O4S/c1-14-4-6-16(7-5-14)13-25(22,23)20-10-8-17(9-11-20)18(21)19-15(2)12-24-3/h4-7,15,17H,8-13H2,1-3H3,(H,19,21)

InChI Key

RCLNDDRXBNRYAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC(C)COC

Origin of Product

United States

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